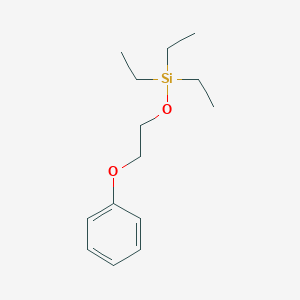
Triethyl(2-phenoxyethoxy)silane
Description
Triethyl(2-phenoxyethoxy)silane is an organosilicon compound characterized by a silicon center bonded to three ethyl groups and a 2-phenoxyethoxy substituent. Its molecular formula is C₁₄H₂₂O₂Si (exact mass: 250.139 g/mol), featuring a hybrid structure that combines silane reactivity with aromatic and ether functionalities. This compound is primarily utilized as a silane coupling agent in material science, enhancing interfacial adhesion in polymer composites and coatings . The phenoxyethoxy group enables compatibility with aromatic matrices, while the triethylsilane moiety contributes to hydrolytic stability and controlled reactivity.
Properties
CAS No. |
16654-60-7 |
|---|---|
Molecular Formula |
C14H24O2Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
triethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C14H24O2Si/c1-4-17(5-2,6-3)16-13-12-15-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
ITIOKSHBUBCWBP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
Canonical SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
Synonyms |
2-[(Triethylsilyl)oxy]ethyl(phenyl) ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Trimethyl(2-phenoxyethoxy)silane (C₁₁H₁₈O₂Si, 210.35 g/mol)
- Structure : Replaces triethyl groups with trimethyl, reducing steric bulk.
- Properties : Higher hydrophobicity due to shorter alkyl chains but lower thermal stability compared to triethyl analogs. The methyl groups limit flexibility, making it less effective in polymer interpenetration .
- Applications : Used in surface modification for hydrophobic coatings.
Triethoxy(4-methoxyphenyl)silane (C₁₃H₂₂O₄Si, 278.40 g/mol)
- Structure : Contains a methoxyphenyl group and triethoxy substituents.
- Properties : Enhanced hydrolytic reactivity due to ethoxy groups, facilitating sol-gel transitions. The methoxyphenyl group improves UV stability and compatibility with epoxy resins .
- Applications : Sol-gel precursor for optical materials and adhesives.
Triethyl((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane (C₁₅H₂₆O₂Si, 274.45 g/mol)
- Structure : Features a chiral dihydropyran ring and ethynyl group.
- Properties : Steric hindrance from the pyran ring slows hydrolysis, while the ethynyl group enables click chemistry applications .
- Applications : Chiral building block in pharmaceutical synthesis.
Triethylsilane (C₆H₁₆Si, 116.28 g/mol)
- Structure : Simplest trialkylsilane with a reactive Si-H bond.
- Properties: Acts as a potent reducing agent (e.g., in deoxygenation reactions). Lacks the phenoxyethoxy group, limiting its utility as a coupling agent .
- Applications : Reduction of ketones, aldehydes, and epoxides in organic synthesis.
Application-Specific Performance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


